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4-(1-Hydroxycyclopropyl)phenol
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Overview
Description
4-(1-Hydroxycyclopropyl)phenol is an organic compound characterized by a phenol group attached to a cyclopropyl ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)phenol typically involves the cyclopropanation of phenol derivatives. One common method is the reaction of phenol with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxycyclopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenol group can be reduced to form cyclopropylbenzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopropylphenone or cyclopropylbenzaldehyde.
Reduction: Formation of cyclopropylbenzene.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(1-Hydroxycyclopropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxycyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenol group can undergo redox reactions, contributing to its antioxidant activity. The cyclopropyl ring may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclopropylbenzene: A compound with a cyclopropyl group attached to a benzene ring.
4-Hydroxycyclopropylbenzene: A compound with a hydroxyl group and a cyclopropyl group attached to a benzene ring.
Uniqueness
4-(1-Hydroxycyclopropyl)phenol is unique due to the presence of both a hydroxyl group and a cyclopropyl ring on the phenol structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
4-(1-Hydroxycyclopropyl)phenol is an organic compound characterized by a phenolic structure with a cyclopropyl group and a hydroxyl functional group. Its unique steric and electronic properties due to the presence of both the cyclopropyl and hydroxyl groups influence its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and interactions with biological macromolecules.
The chemical formula of this compound is C10H10O2. The compound features a hydroxyl group attached to a phenolic ring, which is further substituted by a cyclopropyl group. This structural arrangement imparts unique properties that may enhance its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity similar to other phenolic compounds. Phenolic compounds are well-known for their ability to scavenge free radicals, which can mitigate oxidative stress and potentially reduce the risk of various diseases, including cancer and cardiovascular disorders.
Table 1: Comparison of Antioxidant Activities
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Free radical scavenging |
Hydroxytyrosol | <5 | Antioxidant, anti-inflammatory |
Catechol | <10 | Free radical scavenging |
Therapeutic Potential
The therapeutic potential of this compound is still under investigation. However, preliminary studies suggest it may have applications in anti-inflammatory and anticancer therapies due to its ability to modulate oxidative stress . Further research is needed to elucidate its mechanisms of action and efficacy in clinical settings.
Interaction with Biological Macromolecules
Understanding the interactions between this compound and biological macromolecules is essential for assessing its safety and efficacy. Studies indicate that the compound may react with proteins and nucleic acids, potentially leading to insights into its pharmacodynamics.
Table 2: Interaction Studies
Interaction Type | Observed Effects |
---|---|
Protein Binding | Potential modulation of enzyme activity |
Nucleic Acid Interaction | Possible effects on gene expression |
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(1-hydroxycyclopropyl)phenol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,10-11H,5-6H2 |
InChI Key |
YDPADERXEZMJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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